Amsacrine mesylate

Description

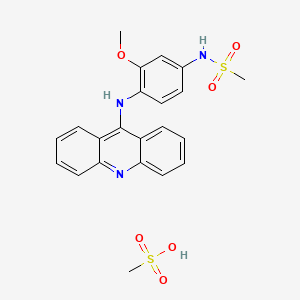

Structure

3D Structure of Parent

Properties

CAS No. |

54301-16-5 |

|---|---|

Molecular Formula |

C22H23N3O6S2 |

Molecular Weight |

489.6 g/mol |

IUPAC Name |

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;methanesulfonic acid |

InChI |

InChI=1S/C21H19N3O3S.CH4O3S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;1-5(2,3)4/h3-13,24H,1-2H3,(H,22,23);1H3,(H,2,3,4) |

InChI Key |

KIDGPIWSXHBPDH-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.CS(=O)(=O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.CS(=O)(=O)O |

Appearance |

Solid powder |

Other CAS No. |

54301-16-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AMSA AMSA P D AMSA P-D AMSA PD Amsacrina Amsacrine Amsidine Amsidyl Cain Acridine Cain's Acridine Cains Acridine m-AMSA meta AMSA meta-AMSA NSC 141549 NSC 156303 NSC 249992 NSC-141549 NSC-156303 NSC-249992 NSC141549 NSC156303 NSC249992 SN 11841 SN-11841 SN11841 |

Origin of Product |

United States |

Molecular Mechanisms of Action

DNA Topoisomerase II Inhibition

DNA topoisomerase II is a critical enzyme involved in managing DNA topology by creating transient double-strand breaks, allowing DNA strands to pass through one another, and then religating the breaks. genecards.org Amsacrine (B1665488) mesylate interferes with this process, acting as a topoisomerase II poison. acs.orgselleck.cn

Stabilization of the Covalent DNA-Topoisomerase II Cleavable Complex

A key mechanism by which amsacrine mesylate inhibits topoisomerase II is by stabilizing the covalent DNA-topoisomerase II cleavable complex. nih.govresearchgate.net Normally, topoisomerase II creates a transient break in the DNA backbone, forms a covalent link with the DNA ends, and then religates the break. genecards.org this compound traps the enzyme in this intermediate state, preventing the religation of the DNA strands. ucl.ac.uk This stabilized complex is not cytotoxic in itself but leads to downstream effects that are detrimental to the cell. ucl.ac.uk

Induction of DNA Double-Strand Breaks

The stabilization of the cleavable complex by this compound results in an accumulation of DNA double-strand breaks. drugbank.comhodoodo.comaffygility.com These breaks occur because the trapped topoisomerase II is unable to complete the religation step of its catalytic cycle. The presence of persistent double-strand breaks in the DNA is a potent trigger for cell cycle arrest and apoptosis, particularly during the S and G2 phases when topoisomerase II activity is maximal. ncats.iodrugbank.comhodoodo.com

Differential Inhibition of Topoisomerase IIα and Topoisomerase IIβ Isoforms

Research indicates that this compound can exhibit differential inhibitory effects on the two isoforms of DNA topoisomerase II, topoisomerase IIα and topoisomerase IIβ. drugbank.com While both isoforms are targets, studies have explored the selectivity of amsacrine and its derivatives towards Topoisomerase IIα. researchgate.netmedchemexpress.com Topoisomerase IIα is highly expressed in proliferating cells and its levels fluctuate throughout the cell cycle, peaking in late G2/M phase. ucl.ac.uk Topoisomerase IIβ, conversely, is expressed in quiescent cells and its levels remain relatively constant. ucl.ac.uk This differential targeting may contribute to the selective cytotoxicity of amsacrine towards rapidly dividing cancer cells. drugbank.com

DNA Intercalation

In addition to inhibiting topoisomerase II, this compound also directly interacts with DNA through a process called intercalation. ncats.iodrugbank.comhodoodo.com

Mechanism of Intercalation between DNA Base Pairs

Amsacrine, being an aminoacridine derivative with a planar polyaromatic system, can insert itself between the stacked base pairs of the DNA double helix. ncats.iodrugbank.comnih.govresearchgate.netunimi.it This intercalation is a dynamic process. unimi.it The planar acridine (B1665455) ring of amsacrine slides between adjacent base pairs, causing local unwinding and distortion of the DNA structure. researchgate.net This physical disruption of the DNA helix can interfere with various DNA-dependent processes, including replication and transcription. ncats.ioresearchgate.net

Interference with DNA Replication, Transcription, and Repair Processes

Amsacrine possesses a planar fused ring system that allows it to intercalate into the DNA of tumor cells. wikipedia.org This intercalation alters the structure of the DNA double helix, affecting the major and minor groove proportions. wikipedia.org These structural changes interfere with essential biological processes, including DNA replication, transcription, and repair. patsnap.com By reducing the association between the affected DNA and enzymes like DNA polymerase, RNA polymerase, and transcription factors, amsacrine inhibits their function. wikipedia.org

In addition to intercalation, amsacrine is a potent inhibitor of topoisomerase II. wikipedia.org Topoisomerase II is crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks, allowing DNA strands to pass through each other, and then re-ligating the breaks. patsnap.com Amsacrine stabilizes the complex formed between topoisomerase II and DNA after the cleavage step, preventing the re-ligation of the DNA strands. patsnap.com This leads to an accumulation of double-strand breaks in the DNA, which are highly cytotoxic and trigger cell death pathways. patsnap.com

Cell Cycle Perturbation

The cytotoxic effects of this compound are closely tied to the cell cycle, particularly affecting actively dividing cells.

Induction of S Phase and G2 Arrest

Amsacrine has been shown to induce cell cycle arrest, primarily in the S and G2 phases. cancercareontario.ca The accumulation of DNA double-strand breaks caused by topoisomerase II inhibition triggers cell cycle checkpoints that halt the progression of the cell cycle to allow for DNA repair. patsnap.comoncotarget.com This arrest is particularly noted in the S phase, where DNA replication occurs and topoisomerase II activity is generally high, and in the G2 phase, which precedes mitosis. cancercareontario.caauckland.ac.nznih.govnih.gov

Enhanced Cytotoxicity in Actively Cycling Cells

The cytotoxicity of amsacrine is significantly enhanced in actively cycling cells compared to resting cells. drugbank.com This is attributed to its mechanism of action, which primarily targets processes occurring during DNA replication and cell division, such as topoisomerase II activity and DNA synthesis. patsnap.comauckland.ac.nzdrugbank.com Rapidly dividing cancer cells, with their higher rates of DNA replication and increased levels of topoisomerase II, are particularly sensitive to amsacrine-induced DNA damage. patsnap.comauckland.ac.nzdrugbank.com

Apoptosis and Programmed Cell Death Pathways

The DNA damage and cell cycle perturbation induced by this compound ultimately lead to the induction of apoptosis, a form of programmed cell death. patsnap.com

Caspase Activation (Caspase-3, Caspase-9)

Amsacrine-induced apoptosis is characterized by the activation of caspases, key executioners of the apoptotic pathway. Studies have shown activation of both initiator caspase-9 and effector caspase-3 in cells treated with amsacrine. medchemexpress.comresearchgate.netmedchemexpress.com Caspase-9 activation is typically associated with the intrinsic (mitochondrial) apoptotic pathway, while caspase-3 is a central executioner caspase responsible for cleaving various cellular substrates, leading to the dismantling of the cell. mdpi.comabcam.cn

Mitochondrial Depolarization

Here is a summary of some research findings related to this compound's effects on cell cycle and apoptosis:

| Cell Line | Amsacrine Concentration | Treatment Duration | Observed Effect | Key Findings | Source |

| U937 | 1 µM | 4 hours | Increased intracellular Ca²⁺, Mitochondrial depolarization, Apoptosis | Caspase-9 and Caspase-3 activation observed. MCL1 downregulation. medchemexpress.comresearchgate.netmedchemexpress.comresearchgate.netapp17.com | medchemexpress.comresearchgate.netmedchemexpress.comresearchgate.netapp17.com |

| K562 | Not specified | Not specified | Apoptosis, Mitochondrial depolarization | BCL2L1 (BCL-XL) downregulation. Overexpression of BCL2L1 inhibited cell death and mitochondrial depolarization. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Lewis lung carcinoma cells | Not specified | Not specified | Slowing of S-phase progression, G2-phase arrest | Similar cell cycle responses to amsacrine and m-AMCA. nih.gov | nih.gov |

Modulation of BCL2 Family Protein Expression (e.g., MCL1, BCL2L1)

Amsacrine has been shown to modulate the expression of anti-apoptotic proteins belonging to the BCL2 family, such as MCL1 and BCL2L1 (also known as BCL-XL). Downregulation of these proteins is a significant factor in amsacrine-induced apoptosis in various cancer cell lines.

Research in human leukemia U937 cells demonstrated that amsacrine treatment leads to MCL1 down-regulation medchemexpress.comresearchgate.netresearchgate.netresearchgate.net. This reduction in MCL1 levels is mediated, at least in part, by a decrease in its stability medchemexpress.comresearchgate.net. Further studies indicated that amsacrine promotes the degradation of MCL1 via the GSK3β-mediated pathway researchgate.netresearchgate.net. The stability of MCL1 is also influenced by its phosphorylation status, with amsacrine-induced inactivation of ERK impacting MCL1 phosphorylation at Thr163, which is required for binding to Pin1, a protein that enhances MCL1 stability researchgate.netresearchgate.net.

In human chronic myeloid leukemia (CML) K562 cells, amsacrine has been shown to downregulate BCL2L1 expression researchgate.netresearchgate.netnih.gov. This downregulation was found to be mediated through a pathway involving SIDT2, NOX4, ERK, and HuR researchgate.netnih.gov. Specifically, amsacrine treatment triggered a cascade leading to ROS-mediated inactivation of ERK, which in turn affected HuR mRNA decay and subsequently reduced BCL2L1 mRNA levels researchgate.netnih.gov. Overexpression of BCL2L1 was observed to inhibit amsacrine-induced cell death and mitochondrial depolarization in these cells researchgate.netresearchgate.netnih.gov.

The modulation of MCL1 and BCL2L1 expression by amsacrine underscores its ability to target key nodes in the apoptotic pathway, shifting the balance towards cell death.

Involvement of Signaling Pathways (e.g., AKT, ERK)

Amsacrine's effects on BCL2 family proteins are closely intertwined with its influence on critical signaling pathways, including the AKT and ERK pathways. These pathways are known regulators of cell survival and proliferation, and their modulation by amsacrine contributes to its cytotoxic effects.

Studies in U937 leukemia cells revealed that amsacrine treatment results in AKT degradation and Ca²⁺-mediated ERK inactivation medchemexpress.comresearchgate.netresearchgate.netmedchemexpress.com. AKT degradation was found to promote GSK3β-mediated degradation of MCL1 researchgate.netresearchgate.net. The inactivation of ERK by amsacrine affects the phosphorylation of MCL1 at Thr163, interfering with its interaction with Pin1 and subsequently reducing MCL1 stability researchgate.netresearchgate.net. Restoring ERK phosphorylation and AKT expression was shown to abrogate amsacrine-induced MCL1 down-regulation researchgate.net.

In CML K562 cells, amsacrine-induced BCL2L1 downregulation was linked to ROS-mediated inactivation of ERK researchgate.netnih.gov. This suggests a direct role of ERK signaling in the regulation of BCL2L1 expression in response to amsacrine.

These findings indicate that amsacrine disrupts crucial survival signals transmitted through the AKT and ERK pathways, leading to the destabilization and downregulation of anti-apoptotic proteins like MCL1 and BCL2L1, ultimately promoting apoptosis.

While specific quantitative data tables detailing the precise fold changes in protein expression or pathway activity across various cell lines and conditions were not consistently available in a format suitable for direct extraction and interactive table generation based solely on the search results, the research findings clearly demonstrate the qualitative impact of amsacrine on these molecular targets and pathways.

Preclinical Pharmacological Research

In Vitro Cytotoxicity Studies

In vitro studies assess the direct toxic effects of amsacrine (B1665488) mesylate on various cancer cell lines grown in a laboratory. These studies help to understand the compound's potency and spectrum of activity at a cellular level.

Efficacy in Neoplastic Cell Lines (e.g., Human Leukemia Cell Lines, Gastrointestinal Stromal Tumor Cells)

Amsacrine mesylate has demonstrated cytotoxic activity against a variety of neoplastic cell lines. Studies have investigated its effects on human leukemia cell lines, where it has shown significant activity. For example, research using the human leukemic cell line CCRF-CEM and its resistant derivatives (CEM/VLB100 and CEM/VM-1) assessed the antitumor effects of amsacrine and its analogs in growth inhibition assays. Amsacrine showed an intermediate effect on cell growth in these cell lines. nih.gov The CEM/VM-1 line, resistant to amsacrine, was 8.6-fold cross-resistant to the compound. nih.gov

While amsacrine has shown significant clinical activity primarily against acute leukemia, preclinical models have also explored its activity against other tumor types, including lung, colon, and mammary carcinomas, encompassing a range of biological properties and chemosensitivities. psu.edunih.gov

Studies investigating potential combination therapies for Gastrointestinal Stromal Tumors (GIST) have also included evaluations of various drugs, although the direct efficacy of this compound as a single agent against GIST cell lines was not explicitly detailed in the provided search results focusing on combinations with imatinib (B729) mesylate. aacrjournals.orgaacrjournals.org However, the broader context of preclinical cytotoxicity studies often includes a wide panel of cell lines to determine a compound's potential therapeutic range.

Data on the concentration for 50% inhibition (IC50) can vary significantly depending on the cell line. For example, a derivative of amsacrine showed IC50 values ranging from 6.7 nM in a human breast carcinoma line (T-47D) to 800 nM in a murine cell line resistant to Adriamycin (P388/ADR). nih.gov

Comparative Sensitivity of Different Cellular States

The sensitivity of cancer cells to this compound can vary depending on their cellular state, particularly their proliferative status. Resistance of noncycling (plateau-phase) mammalian cells to amsacrine has been reported and may limit its activity against solid tumors. nih.gov

Studies using spontaneously transformed Chinese hamster fibroblasts (AA8 cells) in log-phase (actively cycling) and plateau-phase (noncycling) cultures showed a marked decrease in sensitivity to amsacrine-induced cytotoxicity in early plateau phase cells. nih.gov This reduced sensitivity in noncycling cells was observed despite similar levels of drug accumulation in both cellular states. nih.gov The difference in sensitivity appeared to be associated with changes in DNA topoisomerase II activity in noncycling cells, suggesting that resistance may be linked to the altered function of this enzyme in different cellular states. nih.gov

However, some novel carbamate (B1207046) analogues of amsacrine have shown relatively high cytotoxic activity against plateau-phase murine Lewis lung carcinoma cells and human colon carcinoma cells (HCT-8), with the concentration required for a given cytotoxic effect on plateau-phase cells being only about 2 times higher than that for actively proliferating cells. nih.gov This contrasts with amsacrine, doxorubicin, or etoposide, which required at least 5 times higher concentrations for an equitoxic effect on plateau-phase cells. nih.gov

In Vivo Experimental Antitumor Activity

Evaluation in Xenograft Models and Other Animal Cancer Models

This compound and its analogues have been evaluated in various animal cancer models, including murine tumor models and human tumor xenografts in immunodeficient mice. psu.eduuchicago.edu These models represent a diverse panel of tumor types with varying biological properties and chemosensitivities, such as P388 and L1210 leukemias, lung carcinomas (Nette- shiem, Madison 109, Lewis lung), colon adenocarcinomas, B16 melanoma, Glasgow osteogenic sarcoma, and mammary adenocarcinoma. psu.edu

Studies have shown that amsacrine has activity against several preclinical tumor models. psu.edu Analogues of amsacrine, such as CI-921, have been developed and tested, demonstrating improved spectrum and degree of activity relative to amsacrine against murine tumor models, particularly in tumors that were allowed to grow for several days before treatment initiation. psu.edunih.gov CI-921 showed significant activity against 16 of 19 (84%) tumor models examined and was superior or equivalent to amsacrine in most sensitive tumor systems. nih.gov Another derivative showed activity against P388 leukemia and was curative towards intravenously injected Lewis lung tumor in a proportion of animals. nih.gov

Replacement of the 3'-methoxy group of amsacrine with a 3'-methylamino group resulted in a compound with a broader spectrum of action, including in vivo activity against experimental solid tumors like Lewis lung carcinoma. nih.gov

Assessment of Tumor Growth Inhibition and Survival in Experimental Models

In vivo studies assess the ability of this compound to inhibit tumor growth and prolong the survival of tumor-bearing animals. While specific detailed data tables for this compound's effects on tumor growth inhibition and survival across a wide range of models were not extensively provided in the search results, the activity against various murine and xenograft models indicates its capacity to impact tumor progression. psu.edunih.govnih.govnih.gov

For example, an amsacrine derivative was found to be active against P388 leukemia and produced highly significant life extensions against advanced tumors in models where treatment started several days after tumor inoculation. nih.gov It was also comparable to cyclophosphamide (B585) in its effectiveness against advanced tumors. nih.gov

Studies on amsacrine analogues, such as CI-921, have explicitly reported improved tumor growth inhibition and survival compared to amsacrine in preclinical mouse tumor models. psu.edunih.gov This superiority was particularly noted in established tumors. psu.edu

Mechanisms of Acquired and Intrinsic Resistance

Alterations in DNA Topoisomerase II

DNA topoisomerase II, the key cellular target of amsacrine (B1665488), is an enzyme critical for managing DNA topology during replication and transcription patsnap.commedwinpublishers.comoup.com. Amsacrine stabilizes the cleavable complex formed between topoisomerase II and DNA, leading to double-strand breaks and ultimately cell death patsnap.comoup.com. Alterations in this enzyme can render cells resistant to amsacrine by reducing the formation or stability of this cytotoxic complex nih.govresearchgate.netnih.gov.

Mutations Affecting Enzyme Catalytic Steps

Point mutations within the TOP2A gene, encoding DNA topoisomerase II alpha, have been identified as a significant mechanism of acquired resistance to amsacrine medwinpublishers.comoup.comaacrjournals.orgresearchgate.net. These mutations can affect the catalytic activity of the enzyme or its interaction with amsacrine nih.gov. For instance, specific single point changes have been shown to confer substantial resistance. Research has identified mutations such as R487K (formerly R486K) and E571K in human topoisomerase II alpha that result in significant levels of amsacrine resistance in vitro medwinpublishers.comoup.comresearchgate.net. The R487K mutation, for example, has been reported to confer over 100-fold resistance to amsacrine, while the E571K mutation conferred over 25-fold resistance medwinpublishers.comresearchgate.net. Another mutation, R450Q, identified in an atypical multidrug-resistant cell line, also contributes to resistance to amsacrine and other topoisomerase II-targeting drugs medwinpublishers.comoup.com. These mutations can impair the enzyme's ability to form the drug-stabilized cleavable complex or alter its sensitivity to amsacrine-induced DNA cleavage nih.govnih.gov.

Table 1: Selected Mutations in Human Topoisomerase II Alpha Conferring Amsacrine Resistance

| Mutation | Location (Amino Acid) | Fold Resistance to Amsacrine | Reference |

| R487K (R486K) | Arginine 487 | >100 | medwinpublishers.comresearchgate.net |

| E571K | Glutamic acid 571 | >25 | medwinpublishers.comoup.comresearchgate.net |

| R450Q | Arginine 450 | Contributes to resistance | medwinpublishers.comoup.com |

These mutations highlight critical residues within the topoisomerase II alpha enzyme that are important for its interaction with amsacrine and its catalytic function medwinpublishers.comoup.comresearchgate.net.

Structural Modifications (e.g., Carboxyl-Terminal Truncations)

Beyond point mutations, structural modifications of DNA topoisomerase II, such as truncations of its carboxyl-terminal domain, have also been implicated in amsacrine resistance nih.govaacrjournals.org. Studies in yeast models have shown that expressing mutant enzymes missing portions of the carboxyl-terminal domain can lead to amsacrine resistance nih.govaacrjournals.org. The carboxyl-terminal domain is known to play a role in enzyme dimerization, nuclear localization, and interaction with other proteins, and its alteration can impact topoisomerase II function and drug sensitivity nih.gov.

Modulations in Drug Transport and Metabolism

Changes in how amsacrine is transported into and out of the cell, as well as how it is metabolized, can significantly influence its intracellular concentration and, consequently, its cytotoxic effect patsnap.comnih.gov.

Role of Drug Efflux Systems (e.g., P-glycoprotein)

Increased efflux of amsacrine from cancer cells is a major mechanism of resistance, often mediated by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene ashpublications.orgnih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net. P-glycoprotein acts as an energy-dependent pump that extrudes various structurally diverse chemotherapy drugs, including amsacrine, from the cell, thereby reducing their intracellular accumulation to sub-toxic levels ashpublications.orgfrontiersin.orgnih.govresearchgate.net. Overexpression of P-glycoprotein has been correlated with poor response rates to chemotherapy regimens that include amsacrine in diseases like acute myeloid leukemia ashpublications.org. Cell lines selected for resistance to amsacrine or other topoisomerase II inhibitors often exhibit increased expression and function of P-glycoprotein, contributing to a multidrug-resistant phenotype nih.govresearchgate.net.

Changes in Intracellular Drug Accumulation

Resistance to amsacrine can be directly linked to reduced intracellular drug accumulation oup.comnih.gov. This reduced accumulation is frequently a consequence of increased efflux mediated by transporters like P-glycoprotein ashpublications.orgfrontiersin.orgnih.gov. Studies comparing drug-sensitive and resistant cell lines have demonstrated lower intracellular concentrations of amsacrine in resistant cells, even when exposed to the same extracellular drug concentrations nih.gov. This highlights the critical role of transport mechanisms in determining the effective intracellular dose of amsacrine nih.gov.

Hepatic Metabolism and Glutathione (B108866) Conjugation Pathways in Resistance

Amsacrine undergoes extensive metabolism, primarily in the liver drugbank.comcancercareontario.cabccancer.bc.ca. A significant metabolic pathway involves conjugation with glutathione, forming a glutathione conjugate metabolite drugbank.combccancer.bc.ca. Enzymes like glutathione S-transferase A2 (GSTA2) have been shown to interact with amsacrine acs.org. Alterations in the activity or expression of hepatic metabolic enzymes, including those involved in glutathione conjugation, could potentially influence the rate of amsacrine inactivation and elimination, thereby contributing to resistance nih.gov. While hepatic metabolism is a normal process for amsacrine disposition, changes in these pathways in cancer cells or the tumor microenvironment could impact intracellular drug concentrations and contribute to a resistant phenotype nih.gov.

Enhanced DNA Damage Repair Pathways

Amsacrine induces DNA damage, particularly double-strand breaks, as a primary mechanism of cytotoxicity researchgate.netwikipedia.org. Cancer cells can develop resistance by enhancing their capacity to repair this damage. Modulations in DNA repair response pathways can contribute to the survival of cancer cells exposed to amsacrine. By increasing the efficiency of DNA repair mechanisms, resistant cells can counteract the accumulation of lethal DNA lesions induced by amsacrine, thereby reducing the drug's effectiveness researchgate.net. This enhanced repair capability allows cells to survive genotoxic insults that would otherwise trigger cell death in sensitive cells.

Inhibition of Cell Death Pathways

Amsacrine triggers cell death, primarily through the induction of apoptosis researchgate.net. Resistance can occur when cancer cells develop mechanisms to inhibit or evade this programmed cell death pathway. Studies have shown that amsacrine-induced apoptosis can occur through both p53-dependent and -independent routes. Research into the mechanisms of amsacrine-induced apoptosis in leukemia cells has revealed the involvement of key signaling molecules. For instance, amsacrine has been shown to induce apoptosis in human leukemia U937 cells by inhibiting the AKT- and ERK-induced stabilization of MCL1, leading to the down-regulation of MCL1 and subsequent activation of the mitochondria-mediated apoptosis pathway. Overexpression of anti-apoptotic proteins like BCL2L1 (BCL-XL) has been demonstrated to inhibit amsacrine-induced cell death. Evasion of apoptosis is recognized as a significant non-transport-based mechanism of drug resistance, often linked to an increased expression of anti-apoptotic proteins and a decreased expression of pro-apoptotic proteins. Alterations in signaling pathways, such as the PI3K/Akt and STAT pathways, can also contribute to resistance to apoptosis.

Structure Activity Relationship Sar Studies

Influence of Acridine (B1665455) Moiety Modifications on DNA Intercalation

The acridine ring system in amsacrine (B1665488) is a planar, fused aromatic structure crucial for its DNA intercalation properties. wikipedia.orgnih.govnih.govresearchgate.net This intercalation involves inserting the acridine ring between the base pairs of the DNA double helix, leading to structural alterations such as unwinding and extension of the DNA chain. wikipedia.orgacs.org Modifications to the acridine moiety can influence the affinity and mode of DNA binding. For instance, adding a methyl group to the acridine ring has been shown to affect the inhibition activity of amsacrine derivatives, potentially by destabilizing the DNA-amsacrine complex. researchgate.net Studies comparing acridine, 9-aminoacridine, and ethidium (B1194527) bromide have demonstrated that their ability to inhibit topoisomerase IIα-mediated DNA cleavage induced by amsacrine is proportional to their DNA binding strengths. nih.gov

Impact of Sulfonamide Side Chain Variations on Topoisomerase Interaction

Beyond DNA intercalation, the sulfonamide side chain of amsacrine plays a critical role in its interaction with topoisomerases, particularly topoisomerase II (Topo II). nih.govnih.govresearchgate.net This interaction is key to amsacrine's function as a topoisomerase poison, stabilizing the cleavable enzyme-DNA complex and ultimately leading to DNA damage and cell death. nih.govresearchgate.net Research suggests that the sulfonamide side chain interacts with specific residues within the topoisomerase enzyme. nih.gov Modifications to the sulfonamide moiety can significantly impact enzyme inhibition and drug selectivity. nih.govresearchgate.net Replacing the entire sulfonamide moiety with other chemical groups can abolish the inhibition of topoisomerase activity. nih.gov Studies using molecules mimicking the anilino side chain of amsacrine have shown inhibition of amsacrine's cytotoxicity, suggesting that these side chains bind to a similar site on the topoisomerase enzyme. nih.gov

Stereochemical and Substituent Effects on Biological Activity (e.g., Methoxy (B1213986) Group Position)

The position and nature of substituents on the amsacrine molecule, particularly on the anilino ring, have a notable impact on its biological activity. wikipedia.orgnih.govnih.gov A key example is the position of the methoxy group. Amsacrine (m-AMSA) has a methoxy group in the meta position on the anilino ring. wikipedia.orgnih.gov The structurally similar o-AMSA, with the methoxy group in the ortho position, exhibits limited ability to poison topoisomerase II despite its DNA intercalative properties. wikipedia.org This highlights that intercalation alone is insufficient for stabilizing the topoisomerase II-DNA covalent complex. wikipedia.org The 3'-methoxy group in amsacrine appears to positively affect drug function, potentially by restricting the rotation of the head group into a favorable orientation for interaction within the ternary complex. nih.govresearchgate.net Shifting the methoxy group to the 2'-position (as in o-AMSA) may increase the rotational freedom of the head group, impairing interactions within the complex. nih.gov Comparisons of ortho and meta methoxy-substituted derivatives in inhibiting amsacrine's cytotoxicity further support the significance of the methoxy group's position, with ortho substitution decreasing activity and meta substitution slightly increasing it. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analyses aim to develop mathematical models that correlate structural descriptors of molecules with their biological activity. mdpi.comresearchgate.net This approach allows for the prediction of the biological effects of compounds based on their physicochemical properties and structural features. mdpi.comresearchgate.net

Correlation of Biological Activity with Physicochemical Parameters (e.g., Hydrophobicity, Van der Waals Volume)

QSAR models often utilize physicochemical parameters to predict biological activity. mdpi.comresearchgate.net These parameters can include measures of hydrophobicity (lipophilicity), which describes the tendency of a molecule to partition between aqueous and lipid phases, and steric parameters like Van der Waals volume, which represents the space occupied by a molecule. mdpi.comissuu.comnih.govscispace.com Hydrophobicity is a crucial factor in drug design, influencing interactions with biological targets and passage through cell membranes. issuu.comnih.gov QSAR models can correlate the biological activity of amsacrine derivatives with such descriptors, helping to understand how variations in size, shape, and lipophilicity affect their potency and interactions with DNA and topoisomerases. mdpi.comnih.govscispace.com Studies have explored the correlation between parameters like Van der Waals volume and hydrophobicity (LogP values) in related molecules, indicating the relevance of these descriptors in predicting biological interactions. issuu.comnih.gov While specific detailed QSAR data tables for amsacrine mesylate correlating biological activity directly with hydrophobicity or Van der Waals volume were not extensively found in the provided search results, the principles of QSAR and the use of these parameters are well-established in the field of drug design and SAR analysis for understanding how molecular properties influence biological outcomes. mdpi.comresearchgate.netissuu.comnih.govscispace.com

Combination and Synergistic Therapeutic Strategies Preclinical

In Vitro Synergism with Other Experimental Antineoplastic Agents

In vitro studies have assessed the effects of combining amsacrine (B1665488) with various antineoplastic agents across different cancer cell lines. The nature of the interaction, whether synergistic, additive, or sub-additive, is typically determined using methods such as isobologram analysis.

Combinations with DNA-Damaging Agents

Studies evaluating amsacrine in combination with DNA-damaging agents have shown varied interactions depending on the specific agent and cell line model. In a study using a human T-cell leukemia cell line (MOLT-3), a supra-additive (synergistic) effect was observed for amsacrine in combination with cytosine arabinoside and mitoxantrone (B413) nih.gov. Additive effects were noted when amsacrine was combined with bleomycin, cisplatin, daunorubicin, doxorubicin, etoposide, 5-fluorouracil, homoharringtonine, mitomycin C, and vincristine (B1662923) nih.govresearchgate.net.

Combinations with Other Topoisomerase Inhibitors

Amsacrine is a known topoisomerase II inhibitor patsnap.comwikipedia.orgmdpi.commdpi.commedchemexpress.com. Preclinical studies have explored its combination with other inhibitors targeting either topoisomerase I or topoisomerase II. Mitoxantrone, which also inhibits topoisomerase II, demonstrated a supra-additive effect when combined with amsacrine in MOLT-3 cells nih.gov. Etoposide, another topoisomerase II inhibitor, showed additive effects in combination with amsacrine nih.govresearchgate.net. Additive effects were also observed with CPT-11 (irinotecan), a topoisomerase I inhibitor, in combination with amsacrine researchgate.net.

Combinations with Tyrosine Kinase Inhibitors (e.g., Imatinib (B729) Mesylate)

Preclinical research has indicated potential synergistic interactions between amsacrine mesylate and tyrosine kinase inhibitors, particularly in specific cancer types. Amsacrine has been reported to have synergistic effects with imatinib mesylate on the proliferation of GIST-T1 cells aacrjournals.org. Studies focusing on imatinib mesylate combinations with other agents have also highlighted synergistic potential in Gastrointestinal Stromal Tumor (GIST) models nih.govnih.govresearchgate.net. For instance, the combination of imatinib mesylate with fludarabine (B1672870) phosphate (B84403) (F-AMP) showed significant synergy in GIST cells aacrjournals.orgnih.gov. Similarly, a combination of imatinib mesylate and the AKT inhibitor MK-2206 demonstrated synergistic effects in both imatinib mesylate-sensitive and -resistant GIST cell lines and xenografts nih.govresearchgate.net.

Here is a summary of selected in vitro synergy findings with Amsacrine:

| Combination Partner | Partner Class | Cell Line(s) | Interaction | Source |

| Cytosine arabinoside | DNA-Damaging Agent | MOLT-3 (T-cell leukemia) | Supra-additive | nih.gov |

| Mitoxantrone | Topoisomerase II Inhibitor/DNA-Damaging | MOLT-3 (T-cell leukemia) | Supra-additive | nih.gov |

| Bleomycin | DNA-Damaging Agent | MOLT-3 (T-cell leukemia) | Additive | nih.govresearchgate.net |

| Cisplatin | DNA-Damaging Agent | MOLT-3 (T-cell leukemia) | Additive | nih.govresearchgate.net |

| Daunorubicin | DNA-Damaging Agent/Topoisomerase II Inhibitor | MOLT-3 (T-cell leukemia) | Additive | nih.gov |

| Doxorubicin | DNA-Damaging Agent/Topoisomerase II Inhibitor | MOLT-3 (T-cell leukemia) | Additive | nih.govresearchgate.net |

| Etoposide | Topoisomerase II Inhibitor | MOLT-3 (T-cell leukemia) | Additive | nih.govresearchgate.net |

| 5-Fluorouracil | Antimetabolite | MOLT-3 (T-cell leukemia) | Additive | nih.govresearchgate.net |

| Homoharringtonine | Protein Synthesis Inhibitor | MOLT-3 (T-cell leukemia) | Additive | nih.gov |

| Mitomycin C | DNA-Damaging Agent | MOLT-3 (T-cell leukemia) | Additive | nih.govresearchgate.net |

| Vincristine | Microtubule Inhibitor | MOLT-3 (T-cell leukemia) | Additive | nih.govresearchgate.net |

| CPT-11 (Irinotecan) | Topoisomerase I Inhibitor | MOLT-3 (T-cell leukemia) | Additive | researchgate.net |

| Imatinib Mesylate | Tyrosine Kinase Inhibitor | GIST-T1 cells | Synergistic | aacrjournals.org |

Note: The classification of combination partners is based on their primary mechanisms of action.

Mechanistic Basis of Synergistic Interactions (e.g., Enhanced DNA Damage, Apoptosis Induction)

The synergistic effects observed in preclinical combinations involving this compound are often attributed to mechanisms that enhance DNA damage or promote apoptosis. Amsacrine itself primarily exerts its cytotoxic effects by inhibiting DNA topoisomerase II and intercalating into DNA, leading to the accumulation of DNA double-strand breaks and subsequent induction of apoptosis patsnap.comwikipedia.orgmdpi.commdpi.comnih.gov.

When combined with other agents, the synergistic interaction can arise from complementary mechanisms. For example, combinations that enhance the level of DNA damage beyond that induced by either agent alone can lead to increased cytotoxicity aacrjournals.orgnih.gov. This was observed in studies combining imatinib mesylate with fludarabine phosphate, where the combination significantly increased DNA damage in GIST cells compared to single-agent treatment aacrjournals.orgnih.gov.

Furthermore, synergistic combinations can potentiate the induction of apoptosis. Amsacrine is known to induce apoptosis, characterized by caspase activation and mitochondrial depolarization researchgate.net. Combinations that further stimulate caspase activity or interfere with anti-apoptotic pathways can enhance cell death. In the context of imatinib mesylate combinations, the synergistic effects with fludarabine phosphate were linked to increased caspase 3/7 activity and Annexin V staining, indicative of enhanced apoptosis aacrjournals.orgnih.gov. The synergy between imatinib mesylate and an AKT inhibitor (MK-2206) in GIST models was suggested to involve the BCL-2/BAX/BAD apoptotic pathway researchgate.net.

These preclinical findings suggest that combining this compound with agents that either augment DNA damage or enhance apoptotic signaling pathways can lead to synergistic antitumor effects.

Molecular and Cellular Cytogenetic Research

Induction of Chromosomal Aberrations in Cultured Cells

Studies have demonstrated that amsacrine (B1665488) mesylate can induce chromosomal aberrations in various cultured cell lines, including human peripheral blood lymphocytes and HeLa cells. nih.govnih.gov The types of aberrations observed often include chromatid gaps, chromatid exchanges, and acentric chromosome fragments. nih.gov In some instances, particularly after prolonged exposure, extensively damaged or pulverized chromosomes have been noted. nih.gov In vitro studies using normal human lymphocytes exposed to varying concentrations of amsacrine have shown a dose-dependent increase in chromosomal aberrations, with levels ranging from 8% to 100%. medchemexpress.comnih.gov

Data Table: Chromosomal Aberrations in Cultured Human Lymphocytes medchemexpress.comnih.gov

| Amsacrine Concentration (µg/mL) | Range of Chromosomal Aberrations (%) |

| 0.005 | 8 |

| 0.25 | 100 |

| Various (doses comparable to in vivo) | 8-100 |

Sister Chromatid Exchange (SCE) Analysis

Sister chromatid exchange (SCE) involves the interchange of genetic material between two identical sister chromatids during DNA replication, and elevated frequencies are considered sensitive indicators of exposure to genotoxic agents. nih.govekb.egbioline.org.br In vitro studies have shown that amsacrine can induce sister chromatid exchange in cultured cells, including Chinese hamster cells and human lymphocytes. iarc.frnih.gov For instance, studies with Chinese hamster ovary cells revealed a more than twofold increase in the SCE rate at a concentration of 2 µg/mL without metabolic activation. nih.gov In normal human lymphocytes, various concentrations of amsacrine led to increased SCEs, ranging from 1.5 times the normal rate at the lowest concentration (0.005 µg/mL) to 12 times the normal rate at a higher concentration (0.25 µg/mL). medchemexpress.comnih.gov

Data Table: Sister Chromatid Exchange in Cultured Human Lymphocytes medchemexpress.comnih.gov

| Amsacrine Concentration (µg/mL) | Increase in SCEs (relative to normal) |

| 0.005 | 1.5 times |

| 0.25 | 12 times |

It has been observed in in vitro studies that approximately two-thirds of the total chromosomal breaks occurred at SCE points, suggesting a close relationship between the events leading to these two types of aberrations. nih.gov However, it is notable that some in vivo studies in patients treated with amsacrine have shown increased chromosomal aberrations but no corresponding increase in sister chromatid exchange frequencies in blood lymphocytes. nih.govnih.gov This difference between in vitro and in vivo results may potentially be attributed to DNA repair mechanisms in in vivo-treated lymphocytes when cultured in an amsacrine-free medium. nih.gov

Micronucleus Formation Studies in Experimental Models

Amsacrine has been shown to induce micronuclei in experimental models. iarc.frnih.gov Micronuclei are small, extranuclear bodies containing either whole chromosomes or chromosome fragments that were not incorporated into the main nucleus during cell division. mdpi.comoncotarget.com Studies in mice treated with different doses of amsacrine have demonstrated a significant increase in the frequencies of micronucleated polychromatic erythrocytes at specific dose levels. medchemexpress.com Micronucleus formation has also been observed in neonatal human lymphocytes exposed to amsacrine. nih.gov Research investigating the mechanism of micronucleus formation induced by amsacrine in mouse bone marrow cells using a micronucleus test complemented by fluorescence in situ hybridization has been conducted. researchgate.net

Assessment of Clastogenicity and Aneugenicity

Amsacrine has been assessed for its clastogenic and aneugenic potential. Clastogenicity refers to the ability of a substance to cause structural chromosome aberrations (breaks), while aneugenicity refers to the ability to cause numerical chromosome changes (loss or gain of whole chromosomes). mdpi.comnih.gov Studies have indicated that amsacrine exhibits high incidences of clastogenicity. medchemexpress.commedchemexpress.comnih.gov Research comparing amsacrine with other agents has suggested that amsacrine primarily exerts clastogenic effects during mitotic phases in vivo. medchemexpress.commedchemexpress.com The clastogenic activity of amsacrine analogues has also been found to have a significant relationship with cytotoxicity and mutagenic activity in cultured mammalian cells. nih.gov

Investigations of Amsacrine Mesylate in Non Eukaryotic Systems

Inhibition of Bacterial Type I Topoisomerase (TopA)

Recent studies have demonstrated that amsacrine (B1665488) can inhibit the activity of bacterial type I topoisomerase (TopA), a structurally distinct enzyme from its eukaryotic counterpart nih.govresearchgate.net. This inhibition has been observed in various bacteria, including Escherichia coli and Mycobacterium tuberculosis nih.gov. Mycobacterial TopA is particularly significant as it is the sole and essential topoisomerase I in Mycobacterium tuberculosis nih.govresearchgate.net.

Research utilizing Mycobacterium smegmatis, a fast-growing saprophyte homologous to M. tuberculosis (81% identity in TopA), has provided insights into the mechanism of amsacrine's action on bacterial TopA nih.gov. Studies have shown that amsacrine inhibits the activity of M. smegmatis TopA (MsTopA) in vitro nih.gov. The mechanism is suggested to involve not only DNA intercalation via the acridine (B1665455) ring, a known property of amsacrine, but also an interaction with the enzyme itself, possibly through its sulfonamide side chain nih.gov. This interaction is hypothesized to prevent the formation of the enzyme-DNA complex nih.gov.

Data from in vitro studies on MsTopA inhibition by amsacrine and its derivatives highlight varying levels of inhibitory activity. While specific quantitative data (like IC50 values) for amsacrine itself on bacterial TopA were mentioned as being investigated, the research indicates that modifications to the sulfonamide moiety can significantly impact this inhibitory activity and selectivity nih.govresearchgate.net.

Implications for Anti-Mycobacterial Drug Development and Mechanism of Action

The finding that amsacrine inhibits mycobacterial TopA has significant implications for the development of new anti-mycobacterial drugs nih.govresearchgate.net. Given that TopA is essential for the viability of Mycobacterium tuberculosis, targeting this enzyme represents a promising strategy for combating tuberculosis, especially in light of increasing multidrug resistance nih.govpharmacologyeducation.org.

The mechanism of action of amsacrine in mycobacteria appears to involve the inhibition of TopA, which in turn disturbs critical cellular processes like chromosome replication nih.govresearchgate.net. Studies in M. smegmatis treated with amsacrine and its derivatives showed an increase in the number of DNA polymerase III (DnaN-EGFP) complexes and/or prolonged chromosome replication time nih.gov. This suggests that TopA inhibition leads to disturbances in the cell cycle, likely due to unresolved DNA supercoiling issues that arise during replication nih.gov. The observation that lowering TopA levels in a depletion strain resulted in similar replication disturbances further supports the notion that TopA is the primary target responsible for these effects nih.gov.

While amsacrine is known to intercalate DNA, its inhibitory effect on bacterial TopA and the observed disturbances in mycobacterial chromosome replication suggest a mechanism of action in these organisms that is distinct from its primary mode of action as a eukaryotic topoisomerase II poison nih.goviarc.fr. The ability of amsacrine derivatives with modified sulfonamide groups to exhibit increased inhibitory activity and selectivity for mycobacterial TopA in vivo underscores the potential for developing more potent and targeted anti-mycobacterial agents based on the amsacrine scaffold nih.govresearchgate.net.

The frameshift mutagenicity observed in bacteria treated with amsacrine is likely attributable to DNA intercalation rather than topoisomerase II inhibition, as bacteria possess Type I and Type II topoisomerases that are structurally and mechanistically different from eukaryotic topoisomerase II iarc.fr. The specific interaction with bacterial TopA, particularly in mycobacteria, highlights a potential avenue for therapeutic intervention against these pathogens nih.govresearchgate.net.

Advanced Analytical Methodologies for Research

Development and Validation of Stability-Indicating Chromatography Methods (e.g., RP-HPLC)

Stability-indicating chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are essential for monitoring the quality of amsacrine (B1665488) mesylate over time and under various stress conditions. These methods are designed to separate and quantify the active compound from its impurities and degradation products. Validation of these methods is performed according to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH) to ensure their specificity, accuracy, precision, linearity, limits of detection (LOD), and limits of quantification (LOQ). nih.govresearchgate.netresearchgate.netbioline.org.br

Quantitative Determination of Amsacrine Mesylate in Bulk Samples

Quantitative determination of this compound in bulk samples is a critical step in quality control. RP-HPLC methods have been developed and validated for this purpose. A typical method might involve an Inertsil ODS column and a mobile phase consisting of a mixture of aqueous buffer (e.g., 20 mM potassium dihydrogen orthophosphate with 1.0% triethyl amine, adjusted to pH 6.5) and acetonitrile, using a linear gradient. nih.govresearchgate.netresearchgate.net Detection is commonly carried out at a wavelength of 248 nm. nih.govresearchgate.netresearchgate.nettsijournals.com Such methods aim to provide accurate and precise measurements of the this compound content in the bulk material. The percentage recovery of amsacrine in bulk drug samples has been reported to range from 99.4% to 100.5% using validated RP-HPLC methods. researchgate.net

Identification and Quantification of Related Substances and Degradation Products

Identifying and quantifying related substances and degradation products is vital for assessing the purity and stability of this compound. Stability-indicating RP-HPLC methods are specifically developed to achieve good resolution between the peak corresponding to this compound and those of process-related impurities and degradation products. nih.govresearchgate.netresearchgate.net This allows for the accurate quantification of these related substances, even in the presence of the main compound and its degradation products. The mass balance in forced degradation studies, typically between 99.4% and 99.9%, indicates that the developed methods are stability-indicating, accounting for the parent drug and its degradation products. nih.govresearchgate.netresearchgate.nettsijournals.com The quantitation limit for analytical procedures controlling degradation products should be no more than the reporting threshold. europa.eu For identified degradation products, structural characterization is achieved. europa.eu

Forced Degradation Studies Under Stress Conditions (e.g., Acid, Base, Oxidative, Thermal, Photolytic)

Forced degradation studies are conducted to understand the intrinsic stability of this compound and to generate degradation products that might form under various environmental stresses. These studies are performed under conditions more severe than accelerated stability testing and typically include exposure to acid, base, oxidative agents, heat, and light (photolytic degradation). nih.govresearchgate.netresearchgate.nettsijournals.comnih.govmedcraveonline.com

According to ICH guidelines, stress conditions should include acid and base hydrolysis, thermal degradation, photolysis, and oxidation. medcraveonline.com Significant degradation of amsacrine has been observed during basic hydrolysis, while slight degradation occurred under oxidative and thermal stress. nih.govresearchgate.netresearchgate.nettsijournals.com No significant degradation was observed under other stress conditions evaluated in some studies. nih.govresearchgate.netresearchgate.nettsijournals.com

Forced degradation studies help in establishing degradation pathways and elucidating the structure of degradation products. nih.govmedcraveonline.com They also serve to demonstrate the specificity and stability-indicating power of the analytical methods used. nih.govmedcraveonline.com

A summary of typical forced degradation conditions and observed outcomes for this compound, based on available research, is presented in the table below:

| Stress Condition | Typical Reagents/Conditions | Observed Degradation (this compound) |

| Acidic | e.g., HCl | No significant degradation observed. nih.govresearchgate.netresearchgate.nettsijournals.com |

| Basic | e.g., NaOH | Significant degradation observed. nih.govresearchgate.netresearchgate.nettsijournals.com |

| Oxidative | e.g., H₂O₂ | Slight degradation observed. nih.govresearchgate.netresearchgate.nettsijournals.com |

| Thermal | Elevated temperature (>50°C) | Slight degradation observed. nih.govresearchgate.netresearchgate.nettsijournals.com |

| Photolytic | UV or fluorescent light (e.g., 200 Wh/m²) mdpi.com | No significant degradation observed. nih.govresearchgate.netresearchgate.nettsijournals.com |

Note: Specific concentrations, temperatures, and durations may vary between studies but general trends in degradation are indicated.

Application of Other Spectroscopic and Spectrometric Techniques for Compound Characterization and Interaction Studies

Beyond chromatography, various spectroscopic and spectrometric techniques are employed for the comprehensive characterization of this compound and the study of its interactions. These techniques provide valuable information about the compound's structure, purity, and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound and its impurities or degradation products. conicet.gov.arazooptics.com Both 1D and 2D NMR techniques can be used to confirm molecular structure and determine configuration and conformation. mdpi.com NMR spectroscopy can also be applied to study structural changes in solution under varying conditions, such as pH. nih.gov

Mass Spectrometry (MS), often coupled with chromatography (LC-MS), is used to determine the molecular weight of this compound and to identify unknown compounds, including degradation products, by their mass-to-charge ratio (m/z). azooptics.comgoogle.com High-resolution tandem mass spectrometry can provide more detailed structural information. frontiersin.org

Infrared (IR) spectroscopy is useful for identifying the functional groups present in this compound and confirming its molecular structure. azooptics.commdpi.com It can also be used to analyze solid samples and identify different polymorphic forms. frontiersin.org FTIR spectroscopy, in particular, can provide a holistic view of the chemical composition of samples and has been used to study interactions of anticancer compounds with nucleic acids. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is commonly used for the detection and quantitative analysis of this compound in HPLC methods, typically at 248 nm. nih.govresearchgate.netresearchgate.nettsijournals.com UV-Vis spectroscopy relies on the absorption of light in the UV-Vis range and is useful for studying the interaction of chemical species with light. azooptics.com Derivative spectrophotometry can also be applied for the estimation of compounds. semanticscholar.org

Other techniques like Raman spectroscopy can provide complementary information for compound characterization and can differentiate between different drug analogues or forms. spectroscopyonline.com X-ray Powder Diffraction (XRPD) is valuable for analyzing crystalline structures and detecting changes in polymorphic forms of the substance. frontiersin.org

These spectroscopic and spectrometric methods, used individually or in combination, provide a comprehensive analytical profile of this compound, supporting research into its properties and behavior.

Q & A

Q. What experimental protocols are recommended for assessing the antineoplastic activity of amsacrine mesylate in vitro?

this compound’s efficacy as a topoisomerase II inhibitor requires standardized cell-based assays. Key steps include:

- Cell line selection : Use leukemia (e.g., HL-60) or solid tumor models with documented sensitivity to topoisomerase inhibitors.

- Dose-response curves : Test concentrations ranging from 0.1–10 µM, with exposure times of 24–72 hours .

- Viability assays : Employ MTT or resazurin reduction assays, validated against positive controls like etoposide.

- Mechanistic validation : Confirm topoisomerase II inhibition via DNA fragmentation assays or comet electrophoresis .

Q. How should analytical methods (e.g., HPLC, UV spectrophotometry) be validated for quantifying this compound in pharmacokinetic studies?

Method validation follows ICH guidelines, including:

- Linearity : Test across 50–150% of expected plasma concentrations (e.g., 0.1–10 µg/mL).

- Precision : Intra- and inter-day CV ≤ 5% for HPLC (retention time stability) and UV (absorbance at λmax) .

- Robustness : Vary parameters like mobile phase pH (±0.2) or column temperature (±2°C) in HPLC setups .

- Recovery : Ensure >95% recovery from biological matrices using protein precipitation or solid-phase extraction .

Q. What statistical approaches are critical for interpreting dose-dependent toxicity data in preclinical models?

- ANOVA with post-hoc tests : Compare treatment groups against controls; use Tukey’s HSD for multiple comparisons.

- Probit analysis : Calculate LD50 values for acute toxicity studies.

- Kaplan-Meier survival curves : For longitudinal studies, log-rank tests assess significance .

Advanced Research Questions

Q. How can contradictory results in this compound’s efficacy across tumor types be systematically resolved?

Contradictions often arise from variability in:

- Tumor microenvironment : Hypoxia or pH differences may alter drug uptake. Use 3D spheroid models to mimic in vivo conditions .

- Resistance mechanisms : Screen for ATP-binding cassette (ABC) transporter overexpression (e.g., P-glycoprotein) via qPCR or flow cytometry .

- Data normalization : Adjust for confounding factors like cell doubling time or baseline topoisomerase II activity .

Q. What experimental design principles optimize combination therapy studies with this compound and targeted agents (e.g., kinase inhibitors)?

- Sequential vs. concurrent dosing : Evaluate synergism via Chou-Talalay combination indices.

- Pharmacokinetic alignment : Ensure overlapping plasma half-lives (e.g., staggered dosing if metabolic interactions occur) .

- Endpoint selection : Prioritize apoptosis markers (e.g., caspase-3 activation) over proliferation assays to capture mechanistic synergy .

Q. How can advanced spectroscopic techniques (e.g., spectrofluorimetry) enhance mechanistic studies of this compound-DNA interactions?

- Excitation-emission matrix (EEM) : Identify binding modes (intercalation vs. groove binding) via fluorescence quenching .

- Time-resolved fluorescence : Measure drug-DNA binding kinetics (e.g., kon/koff rates) .

- Validation : Cross-reference with circular dichroism or isothermal titration calorimetry .

Q. What strategies address reproducibility challenges in synthesizing and characterizing this compound analogs?

- Batch consistency : Use NMR (¹H/¹³C) and HPLC-PDA for purity (>99%) and structural confirmation .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .

- Crystallography : Resolve analog structures to correlate steric effects with activity .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Compare free plasma concentrations with in vitro IC50 values .

- Tissue distribution studies : Quantify drug levels in target organs via LC-MS/MS .

- Species-specific factors : Adjust murine metabolic rates (e.g., cytochrome P450 activity) in translational models .

Q. What methodologies validate the specificity of this compound’s topoisomerase II inhibition in complex biological systems?

- CRISPR/Cas9 knockout : Generate topoisomerase II-deficient cell lines to isolate off-target effects .

- Proteomic profiling : Use SILAC or TMT labeling to identify unintended protein interactions .

- Inhibitor controls : Co-treat with etoposide (specific topoisomerase II inhibitor) to confirm mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.